molecular formula C4H4N2O3 B034561 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 19703-92-5

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B034561
CAS RN: 19703-92-5
M. Wt: 128.09 g/mol
InChI Key: UGENJCBDFKUWDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds closely related to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, has been reported using various methods. A notable approach is the synthesis of 1,3,4-oxadiazole derivatives from carboxylic acids and arylamidoximes under solvent-free conditions, highlighting a convenient method for generating oxadiazole structures with potential antiproliferative activities (Barros et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of oxadiazole derivatives, including those structurally similar to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, has been determined using X-ray crystallography. These studies offer insights into the molecular conformations and interactions that contribute to the compound's stability and reactivity (Willer et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives undergo a variety of chemical reactions, including condensation and cycloaddition, to form complex heterocyclic systems. These reactions are often regiospecific and can be employed to synthesize novel oxadiazole-based compounds with predicted biological activity, demonstrating the versatility of oxadiazole chemistry (Kharchenko et al., 2008).

Physical Properties Analysis

The physical properties of oxadiazole compounds, such as density and melting points, are influenced by their molecular structure. For example, oxadiazole derivatives have been reported to possess high densities, which may be attributed to specific structural features, underscoring the importance of molecular design in influencing the physical characteristics of these compounds (Willer et al., 2013).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a range of chemical properties, including the formation of hydrogen bonds and the ability to engage in electron transfer processes. These properties are critical for the biological activity of oxadiazole-based compounds, as they influence their interaction with biological targets. The study of these interactions, through methods such as density functional theory (DFT) and nuclear magnetic resonance (NMR) spectroscopy, provides valuable insights into the potential applications of oxadiazole derivatives in medicinal chemistry (Singh et al., 2019).

Scientific Research Applications

  • Anticancer Applications

  • Antimicrobial Applications

  • Anti-inflammatory Applications

  • Anticonvulsant Applications

  • Antiviral Applications

  • Antifungal Applications

  • Antidepressant Applications

  • Anti-angiogenic Applications

  • Analgesic Applications

  • Anti-insomnia Applications

  • Anti-edema Applications

  • Anti-Alzheimer Applications

  • Antidiabetic Applications

    • Application: Some 1,2,4-oxadiazole derivatives have shown potential as antidiabetic agents. For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed promising results by reducing glucose levels .
  • Blood Pressure Lowering Applications

  • Antioxidant Applications

  • Antiparasitic Applications

  • High Energy Molecules

    • Application: 1,2,4-oxadiazole derivatives have been utilized as high energy molecules or energetic materials .
    • Results: These compounds have shown favorable oxygen balance and positive heat of formations .
  • Ionic Salts

    • Application: 1,2,4-oxadiazole derivatives have been utilized to form ionic salts .
    • Results: These compounds have shown effectiveness in forming stable ionic salts .

Safety And Hazards

According to one source, “5-Methyl-1,2,4-oxadiazole-3-carboxylic acid” is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

The future directions for “5-Methyl-1,2,4-oxadiazole-3-carboxylic acid” and similar compounds could involve further exploration of their anti-infective properties . Additionally, new synthetic strategies could be developed to improve the efficiency and versatility of 1,2,4-oxadiazole synthesis .

properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)6-9-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGENJCBDFKUWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634263
Record name 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

CAS RN

19703-92-5
Record name 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,2,4-oxadiazole-3-carboxylicacid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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